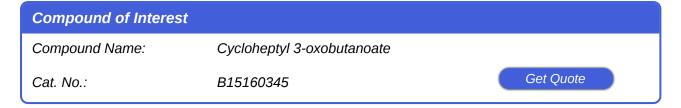


Cycloheptyl 3-oxobutanoate: A Technical Guide for Synthetic and Medicinal Chemists

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Abstract

Cycloheptyl 3-oxobutanoate is a beta-keto ester of significant interest as a potential building block in organic synthesis, particularly for the development of novel pharmaceutical agents and complex molecular architectures. Due to its dual electrophilic and nucleophilic nature, it serves as a versatile synthon. This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and detailed spectroscopic analysis of Cycloheptyl 3-oxobutanoate. As this compound is not extensively documented in prior literature, this guide also presents a robust, detailed experimental protocol for its synthesis via boric acid-catalyzed transesterification. The information herein is intended to support researchers, scientists, and drug development professionals in the synthesis and utilization of this and related compounds.

Molecular Structure and Identification

Cycloheptyl 3-oxobutanoate consists of a cycloheptyl ring attached to the ester oxygen of a 3-oxobutanoate (acetoacetate) backbone. The presence of both a ketone and an ester functional group makes it a classic 1,3-dicarbonyl compound, capable of keto-enol tautomerism.

Dalt textCC(0C1CCCCCC1)%3D0)

Figure 1: 2D Structure of Cycloheptyl 3-oxobutanoate



Table 1: Chemical Identifiers for Cycloheptyl 3-oxobutanoate

Identifier	Value	Source
IUPAC Name	Cycloheptyl 3-oxobutanoate	IUPAC Nomenclature
Molecular Formula	C11H18O3	Calculated
Molecular Weight	198.26 g/mol	Calculated
Canonical SMILES	CC(=O)CC(=O)OC1CCCCCC	Calculated
InChI	InChI=1S/C11H18O3/c1- 8(12)6-9(13)14-10-4-2-3-5-7- 11(10)10/h10H,2-7H2,1H3	Calculated
InChIKey	YJQJFIXGCLZJCF- UHFFFAOYSA-N	Calculated
CAS Number	Not available	N/A

Physicochemical Properties

Direct experimental data for **Cycloheptyl 3-oxobutanoate** is not readily available. The properties listed below are estimated based on data from its lower homolog, cyclohexyl 3-oxobutanoate, and general chemical principles. The larger cycloheptyl group is expected to slightly increase the boiling point and density compared to the cyclohexyl analog.

Table 2: Predicted Physicochemical Properties



Property	Predicted Value	Notes and References
Physical State	Colorless to pale yellow liquid	Inferred from similar beta-keto esters.
Boiling Point	~270-285 °C at 760 mmHg	Estimated based on cyclohexyl 3-oxobutanoate (258.2 °C at 760 mmHg).
Density	~1.05 g/cm³	Estimated based on cyclohexyl 3-oxobutanoate (1.04 g/cm³).
Solubility	Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Sparingly soluble in water.	General property of medium- chain esters.
XLogP3	~2.3	Estimated based on an increase from cyclohexyl 3-oxobutanoate (XLogP3: 1.8). [1]

Spectroscopic Data Analysis (Predicted)

The following tables outline the predicted key signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for **Cycloheptyl 3-oxobutanoate**, based on established chemical shift ranges and fragmentation patterns for similar structures.

Table 3.1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Notes
~4.90	m	1H	O-CH- (cycloheptyl)	The proton on the carbon bearing the ester oxygen.
~3.45	S	2H	-C(=O)-CH ₂ - C(=O)-	Methylene protons between the two carbonyls.
~2.25	S	3H	CH₃-C(=O)-	Methyl protons of the acetyl group.
~1.80 - 1.50	m	12H	Cycloheptyl - CH2-	Protons of the cycloheptyl ring.

Table 3.2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Carbon Type	Assignment	Notes
~200.5	Quaternary	Ketone Carbonyl (CH₃-C=O)	Typical range for a ketone.[2][3]
~167.0	Quaternary	Ester Carbonyl (- C(=O)O-)	Typical range for an ester.[2][3]
~76.0	Tertiary	O-CH-(cycloheptyl)	The carbon attached to the ester oxygen.
~50.0	Secondary	Methylene (-CH2-)	The alpha-carbon between the carbonyls.
~34.0	Secondary	Cycloheptyl Carbons	Carbons adjacent to the O-CH group.
~30.0	Tertiary	Methyl Carbon (CH₃-)	The methyl group of the acetyl moiety.
~28.5	Secondary	Cycloheptyl Carbons	Remaining ring carbons.
~24.0	Secondary	Cycloheptyl Carbons	Remaining ring carbons.

Table 3.3: Predicted Key IR and Mass Spectrometry Data



Technique	Value	Assignment
IR Spectroscopy	~1745 cm ⁻¹	C=O stretch (Ester)
~1720 cm ⁻¹	C=O stretch (Ketone)	
~1150 cm ⁻¹	C-O stretch (Ester)	
Mass Spec (EI)	m/z = 198	[M] ⁺ (Molecular Ion)
m/z = 155	[M - CH₃CO]+	
m/z = 99	[M - C7H13O]+	_
m/z = 85	[CH₃COCH₂CO] ⁺	-
m/z = 43	[CH₃CO]+ (Base Peak)	_

Experimental Protocols

The synthesis of **Cycloheptyl 3-oxobutanoate** can be efficiently achieved via the transesterification of a simple alkyl acetoacetate (e.g., ethyl acetoacetate) with cycloheptanol. Boric acid is an effective, environmentally benign catalyst for this transformation, particularly with secondary alcohols.[4]

Synthesis of Cycloheptyl 3-oxobutanoate via Boric Acid-Catalyzed Transesterification

This protocol is adapted from established procedures for the transesterification of β -keto esters.[4][5]

Materials and Equipment:

- Ethyl 3-oxobutanoate (ethyl acetoacetate)
- Cycloheptanol
- Boric acid (H₃BO₃)
- Toluene (or solvent-free)



- Round-bottom flask (50 mL or appropriate size)
- Dean-Stark apparatus or Soxhlet extractor with 4Å molecular sieves
- Reflux condenser
- Magnetic stirrer and hot plate
- Rotary evaporator
- Standard glassware for workup (separatory funnel, beakers, etc.)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add cycloheptanol (1.0 eq.), ethyl acetoacetate (1.2 eq.), and boric acid (0.1 eq.).
- Reaction Conditions (Solvent Method): Attach a Dean-Stark apparatus filled with toluene and a reflux condenser. Heat the reaction mixture to reflux (approx. 110-120 °C) with vigorous stirring. The reaction progress can be monitored by observing the collection of the ethanoltoluene azeotrope in the Dean-Stark trap.
- Reaction Conditions (Solvent-Free Method): Alternatively, for a greener approach, combine
 the reactants and catalyst in the flask and heat to 100-120 °C under a nitrogen atmosphere.
 [5] To drive the equilibrium, ethanol can be removed by distillation or by setting up a Soxhlet
 extractor filled with 4Å molecular sieves.[6]



- Monitoring: The reaction is typically complete within 5-10 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) eluent system.
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the
 mixture with ethyl acetate (20 mL) and wash sequentially with saturated NaHCO₃ solution (2
 x 15 mL) and brine (1 x 15 mL).
- Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by silica gel column chromatography, eluting with a
 gradient of hexane and ethyl acetate to afford the pure Cycloheptyl 3-oxobutanoate.

Biological Context and Potential Applications

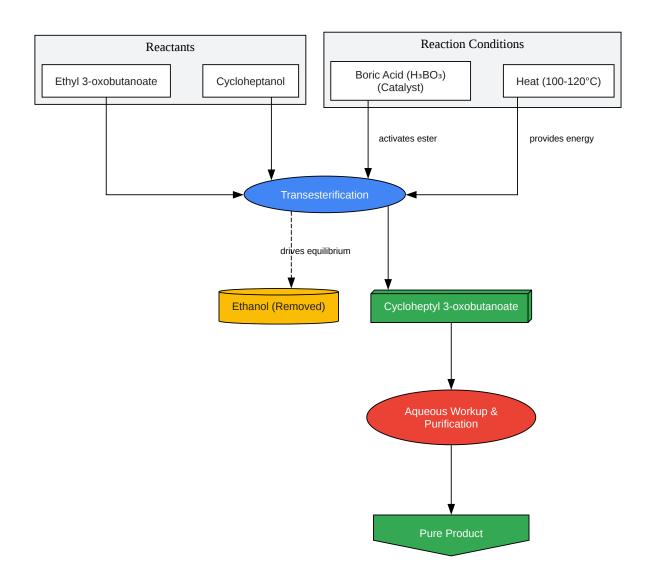
Beta-keto esters are crucial intermediates in organic synthesis due to their versatile reactivity. While no specific biological activities have been documented for **Cycloheptyl 3-oxobutanoate** itself, its structural motif is a key component in many biologically active molecules.

- Pharmaceutical Synthesis: The acetoacetate moiety is a precursor for synthesizing a wide range of heterocyclic compounds, such as pyrimidines, pyridines, and pyrazoles, which are core scaffolds in many pharmaceuticals.
- Drug Development Intermediate: As a functionalized building block, it can be used in multistep syntheses of complex natural products and their analogs for drug discovery programs.
 The cycloheptyl group provides a lipophilic, non-aromatic carbocyclic scaffold that can be used to probe binding pockets in biological targets.
- Flavor and Fragrance: Simpler alkyl 3-oxobutanoates are used as flavoring agents in the food industry, suggesting a potential, though unexplored, application in this area.

Logical Workflow for Synthesis

The following diagram illustrates the key steps and components in the proposed synthesis of **Cycloheptyl 3-oxobutanoate**.





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Caption: Synthetic workflow for Cycloheptyl 3-oxobutanoate.



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References

- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
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